molecular formula C9H9ClO3 B1365044 2-(4-Chlorophenyl)-2-hydroxypropionic acid CAS No. 4445-13-0

2-(4-Chlorophenyl)-2-hydroxypropionic acid

Cat. No. B1365044
CAS RN: 4445-13-0
M. Wt: 200.62 g/mol
InChI Key: CUDDZZCNPJYPBF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-hydroxypropionic acid, also known as chlorphenoxamine, is a synthetic compound that has a wide range of applications in scientific research. It is an important compound in the field of biochemistry and pharmacology due to its ability to act as a receptor agonist, a receptor antagonist, and a prodrug. Chlorphenoxamine has a wide range of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.

Scientific Research Applications

1. Biosynthesis of 3-Hydroxypropionic Acid

3-Hydroxypropionic acid is a significant chemical due to its applications in synthesizing novel polymer materials and other derivatives. Jiang, Meng, and Xian (2009) discuss establishing a biotechnology route for its production, highlighting the potential for constructing biosynthetic pathways for 3-hydroxypropionic acid production, including the use of 2-(4-Chlorophenyl)-2-hydroxypropionic acid as an intermediate or related compound (Jiang, Meng, & Xian, 2009).

2. Synthesis of Danshensu Derivatives

Fang-gan (2015) describes the synthesis of Danshensu derivatives, including 3-(4-chlorophenyl)-2-hydroxyacrylic acid, a close relative of 2-(4-Chlorophenyl)-2-hydroxypropionic acid. This research provides insight into the development of cardiovascular drugs (Fang-gan, 2015).

3. Electrochemical Degradation of Herbicides

Boye et al. (2006) studied the electrochemical degradation of herbicides, including 2-(4-chlorophenoxy)-2-methylpropionic acid, highlighting the potential environmental applications in decontaminating herbicide-polluted water (Boye et al., 2006).

4. Potential Therapeutic Applications

Ohno et al. (2003) characterized a novel noncompetitive AMPA receptor antagonist, closely related to 2-(4-Chlorophenyl)-2-hydroxypropionic acid, indicating its potential use in treating neurological disorders (Ohno et al., 2003).

5. Microbial Production of 3-Hydroxypropionic Acid

Kumar, Ashok, and Park (2013) overview microbial 3-HP production, a field that potentially involves compounds like 2-(4-Chlorophenyl)-2-hydroxypropionic acid. This research is pivotal in developing more sustainable production processes for valuable chemicals (Kumar, Ashok, & Park, 2013).

properties

IUPAC Name

2-(4-chlorophenyl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDDZZCNPJYPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434137
Record name 2-(4-chlorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-hydroxypropionic acid

CAS RN

4445-13-0
Record name 2-(4-chlorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)-2-hydroxypropanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5.72 g of the 2-(4-chlorophenyl)-2-hydroxy propionic acid ethyl ester in 170 ml tetrahydrofurane is hydroysed at 0° C. with a solution of 30.5 ml 1N lithiumhydroxide in 19 ml water. When the reaction is complete, the reaction mixture is diluted with water, washed with diethyl ether, acidified with 1N HCl and extracted with ethyl acetate. The extracts are washed with brine, dried over sodium sulfate and evaporated to give 2-(4-chlorophenyl)-2-hydroxy propionic acid.
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5.72 g
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Synthesis routes and methods III

Procedure details

MCPBA (35 g, 77%, 156 mmol) was added to a solution of methyl 2-(4-chlorophenyl)-acrylate (20 g, 102 mmol) in CHCl3 (200 mL). The mixture was refluxed for 24 hours. The reaction was cooled to room temperature, diluted with chloroform (200 mL) and washed with 10% Na2S2O3, 10% NaHCO3 and water. The organic phase was dried and concentrated. The residue was subject to column chromatography, eluted by hexane/ethyl acetate (9:1) to give methyl 2-(4-chlorophenyl)oxirane-2-carboxylate. Methyl 2-(4-chlorophenyl)oxirane-2-carboxylate (2 g, 9.4 mmol) and ethanol (10 mL) and isopropylamine (1 mL, 11.7 mmol) were added to a 50 mL high pressure bomb. The mixture was heated to 90° C. for 12 hours in the bomb. After cooling, the solvent was removed, and the residue was dissolved in DCM (20 mL) and TEA (2 mL). (Boc)2O (4 g, 23.0 mmol) was added to it. The mixture was stirred at room temperature for 48 hours. The solvent was removed, and the residue was dissolved in THF (20 mL). LiOH (3M, 14 mL) was added to the mixture. The mixture was stirred at room temperature for 16 hours and refluxed for 2 hours. After cooling, the mixture was quenched with 2N HCl (21 mL). The solvent was removed and the residue was subject to column chromatography, eluted by hexane/ethyl acetate (1:1) to give 3-(tert-butoxycarbonykisopropyl)amino)-2-(4-chlorophenyl)-2-hydroxypropanoic acid. LCMS (APCI+) [M−Boc+H]+ 258.1; Rf: 3.66 min.
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Methyl 2-(4-chlorophenyl)oxirane-2-carboxylate
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TJ Fleischmann - 1987 - search.proquest.com
Part I. The pyrrolizidine alkaloid (PA) indicine N-oxide (INO, 8) has been shown to be effective against advanced gastrointestinal cancer, and in cases of leukemia and melanoma. In …
Number of citations: 3 search.proquest.com

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